REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][c:8]1[s:9][c:10]([CH2:13][CH2:14][NH:15][c:16]2[c:17]3[c:18]([n:19][cH:20][n:21]2)[cH:22][cH:23][s:24]3)[cH:11][n:12]1)([CH3:5])([CH3:6])[CH3:25].[CH2:27]1[O:28][CH2:29][CH2:30][O:31][CH2:32]1.[ClH:26]>>[NH2:7][c:8]1[s:9][c:10]([CH2:13][CH2:14][NH:15][c:16]2[c:17]3[c:18]([n:19][cH:20][n:21]2)[cH:22][cH:23][s:24]3)[cH:11][n:12]1
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Name
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CC(C)(C)OC(=O)Nc1ncc(CCNc2ncnc3ccsc23)s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)Nc1ncc(CCNc2ncnc3ccsc23)s1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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|
Type
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product
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Smiles
|
Nc1ncc(CCNc2ncnc3ccsc23)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |